Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride
Descripción
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Propiedades
IUPAC Name |
piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.2ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;;/h1-2,7,10H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBUJACDUQBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Profiling of Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride (PPM-2HCl): A Dual-Target Hypothesis in Oncology and Parasitology
Executive Summary
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride (CAS 2551119-37-8), hereafter referred to as PPM-2HCl , is a highly versatile heterocyclic pharmacophore[1]. While traditionally viewed as a chemical building block, recent hit-to-lead campaigns have unveiled the profound biological potential of the pyrazinylpiperazine scaffold. This whitepaper synthesizes current literature to propose a dual-mechanism hypothesis for PPM-2HCl and its derivatives: (1) as a potent antileishmanial agent driving cytostasis via Reactive Oxygen Species (ROS) induction[2], and (2) as a targeted kinase inhibitor disrupting the TGF-β/SMAD3 signaling axis in oncological microenvironments[3].
By dissecting the causality behind these pathways and providing self-validating experimental frameworks, this guide equips drug development professionals with the technical foundation necessary to leverage the PPM-2HCl scaffold in advanced therapeutic design.
Physicochemical Rationale: The Dihydrochloride Advantage
In early-stage drug screening, false negatives often arise from poor aqueous solubility leading to colloidal aggregation. PPM-2HCl is formulated as a dihydrochloride salt[1].
-
Causality of Formulation: The scaffold contains two highly basic nitrogen centers (the secondary amine of the piperazine ring and the aromatic nitrogens of the pyrazine ring). Protonating these centers yields a stable, highly water-soluble salt.
-
Experimental Impact: This ensures that when the compound is introduced to physiological buffers (pH 7.4), it remains in a monomeric state. Any observed IC50 values are therefore directly attributable to specific target engagement rather than non-specific membrane disruption caused by compound precipitation.
Mechanistic Hypothesis I: Antileishmanial Cytostasis via ROS Induction
Visceral leishmaniasis (VL) requires novel chemotypes due to rising resistance against standard therapies. Recent in vivo studies demonstrate that pyrazinylpiperazine derivatives can reduce Leishmania infantum parasitemia by >90% in BALB/c mice[2].
Interestingly, enzyme activity assays confirm that this scaffold does not inhibit L. infantum GSK-3A or GSK-3B kinases[2]. Instead, the mechanism of action is driven by a profound cytostatic effect. The accumulation of the compound within the parasite induces a surge in Reactive Oxygen Species (ROS). This oxidative stress damages parasitic DNA, triggering a rigorous checkpoint response that arrests the cell cycle entirely in the G0/G1 phase, preventing parasitic replication[2].
Diagram 1: Proposed mechanism of ROS-induced cytostasis in L. infantum.
Mechanistic Hypothesis II: Oncological Application via SMAD3 Inhibition
Beyond parasitology, the pyrazinylpiperazine motif serves as a critical hinge-binding element in targeted cancer therapies. The TGF-β/SMAD3 signaling pathway is notoriously hijacked by tumors to suppress immune responses and promote metastasis[3].
Derivatives incorporating the PPM-2HCl core act as competitive inhibitors at the ATP-binding pocket of TGF-β Receptor I (ALK5). By blocking this kinase domain, the compound prevents the phosphorylation of SMAD3. Without phosphorylation, SMAD3 cannot translocate to the nucleus, effectively silencing the transcription of genes responsible for tumor proliferation and the maintenance of cancer-supportive stromal cells[3].
Diagram 2: Inhibition of the TGF-β/SMAD3 signaling axis by PPM-2HCl derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prove causality rather than mere correlation.
Protocol A: Flow Cytometric Analysis of ROS and Cell Cycle (Leishmania Model)
This protocol validates the cytostatic mechanism described in Hypothesis I[2].
-
Culture & Treatment: Seed L. infantum promastigotes at 1×106 cells/mL. Treat with PPM-2HCl derivatives (1–30 μM) for 48 hours.
-
ROS Quantification (H2DCFDA): Incubate cells with 10 μM H2DCFDA for 30 mins in the dark.
-
Causality Check: H2DCFDA is non-fluorescent until oxidized by intracellular ROS. A shift in the FITC channel directly quantifies oxidative stress, proving the compound alters redox homeostasis.
-
-
Cell Cycle Analysis (PI Staining): Fix cells in 70% cold ethanol overnight. Treat with RNase A and stain with Propidium Iodide (PI) for 30 mins.
-
Causality Check: PI intercalates into DNA stoichiometrically. By analyzing the PI histogram, we can definitively link the ROS spike from Step 2 to an accumulation of cells in the G0/G1 phase, ruling out non-specific necrosis.
-
Protocol B: Immunoblotting for SMAD3 Phosphorylation (Cancer Model)
This protocol validates the kinase inhibition described in Hypothesis II[3].
-
Serum Starvation: Culture target cancer cells (e.g., A549 lung carcinoma) and serum-starve for 12 hours.
-
Causality Check: Starvation eliminates background kinase activity from serum growth factors, ensuring that any subsequent SMAD3 phosphorylation is strictly TGF-β-dependent.
-
-
Stimulation & Inhibition: Pre-treat cells with the PPM-2HCl derivative for 1 hour, followed by stimulation with 5 ng/mL TGF-β1 for 30 minutes.
-
Western Blotting: Lyse cells, perform SDS-PAGE, and probe for pSMAD3 (Ser423/425) and Total SMAD3.
-
Causality Check: Normalizing the pSMAD3 signal against Total SMAD3 proves that the drug specifically inhibits the phosphorylation event (kinase activity) rather than causing global protein degradation.
-
Diagram 3: Parallel experimental workflow for validating dual-target mechanisms.
Quantitative Data Presentation
The following table summarizes the benchmark pharmacological data for pyrazinylpiperazine scaffolds derived from recent literature, serving as a baseline for future hit-to-lead optimization.
| Pharmacological Parameter | Observed Value / Effect | Target Model | Source |
| IC50 (Amastigotes) | ~3.1 μM | L. infantum (Intracellular) | [2] |
| IC50 (Promastigotes) | ~7.93 μM | L. infantum (Extracellular) | [2] |
| In Vivo Efficacy | >90% reduction in parasitemia | BALB/c mice (100 mg/kg/day) | [2] |
| Cell Cycle Impact | Arrest at G0/G1 phase | Flow Cytometry (PI Staining) | [2] |
| Targeted Pathway | TGF-β / SMAD3 Inhibition | Cancer Microenvironment | [3] |
References
-
[2] Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. ACS Publications. 2
-
[1] 2551119-37-8 | Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride. BLD Pharm. 1
Sources
"Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, potential applications, and relevant experimental protocols, offering a valuable resource for researchers in the field.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride | N/A |
| CAS Number | 2551119-37-8 | [1] |
| Molecular Formula | C₉H₁₄Cl₂N₄O | [1] |
| Molecular Weight | 265.14 g/mol | [1] |
Introduction: The Significance of the Piperazine-Pyrazine Scaffold
The molecular architecture of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride brings together two key heterocyclic moieties: piperazine and pyrazine. The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and provides a versatile scaffold for synthetic modification.[2][3] The pyrazine ring, a bioisostere of pyridine, is a core component of pyrazinamide, a first-line antituberculosis drug.[4][5] The combination of these two pharmacophoric elements in a single molecule suggests a potential for diverse biological activities and makes it a compelling subject for further investigation.
Synthesis and Purification
The synthesis of (piperazin-1-yl)(pyrazin-2-yl)methanone typically involves the coupling of a pyrazine-2-carboxylic acid derivative with piperazine. This amide bond formation is a common transformation in organic synthesis and can be achieved through various methodologies.
General Synthetic Approach: Amide Coupling
A prevalent method for synthesizing such compounds is the activation of the carboxylic acid moiety of pyrazine-2-carboxylic acid, followed by nucleophilic attack by one of the secondary amines of the piperazine ring.
Caption: General synthetic workflow for Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Amide Coupling
-
To a solution of pyrazine-2-carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as propylphosphonic anhydride (T3P) or a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(Dimethylamino)pyridine (DMAP).[6]
-
Stir the mixture at room temperature for a designated period to allow for the activation of the carboxylic acid.
-
Add N-Boc-piperazine (1.1 equivalents) to the reaction mixture. The Boc protecting group ensures monosubstitution.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, the dihydrochloride salt will often precipitate from the solution. The product can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Potential Applications and Biological Relevance
The biological activity of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride has not been extensively reported. However, based on the activities of structurally related compounds, several areas of research are of particular interest.
Analogs of Pyrazinamide
As an analog of pyrazinamide, this compound warrants investigation for its potential antimycobacterial properties.[7][8] Structure-activity relationship (SAR) studies on pyrazinamide derivatives have shown that modifications to the carboxamide group can significantly influence biological activity.[9]
Anticancer and Enzyme Inhibition
Numerous piperazine-containing compounds have demonstrated significant anticancer activity.[10] For instance, derivatives of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone have been shown to induce apoptosis and inhibit tubulin polymerization.[10] Additionally, phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target in various diseases.[11]
Caption: Potential research applications based on structural motifs.
Analytical Characterization
The characterization of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride and related compounds typically involves a suite of analytical techniques to confirm its identity and purity.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and quantify impurities. Methods often involve UV detection.[4] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Conclusion and Future Directions
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is a compound with a promising structural framework that suggests potential for a range of biological activities. While specific data on this molecule is limited, the well-established importance of the piperazine and pyrazine moieties in medicinal chemistry provides a strong rationale for its further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against various targets, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this and related compounds.
References
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Alea, G. V. P., et al. (2017). Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. PMC. Available at: [Link]
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Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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Rodrigues, F. A. R., et al. (n.d.). BIOLOGICAL EVALUATION OF PYRAZINAMIDE DERIVATIVES AS AN ANTICANCER CLASS. European Chemical Bulletin. Available at: [Link]
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Kumar, P., et al. (2019). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. Available at: [Link]
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Narasimhan, B. (2015). A Review of Biological potential of Pyrazinamide derivatives. ResearchGate. Available at: [Link]
-
Nagaraju, N., & Kathyayini, N. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. Available at: [Link]
-
Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
Bathini, N., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. Available at: [Link]
- Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity.
- Reddy, T. J., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Khan, K. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using... Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis | Request PDF. Available at: [Link]
- Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
Di Micco, S., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PMC. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
-
Résimont, M., & Liégeois, J.-F. (2010). Synthesis and in Vitro Binding Studies of Piperazine-Alkyl-Naphthamides: Impact of Homology and sulphonamide/carboxamide Bioisosteric Replacement on the Affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L Receptors. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Available at: [Link]
- Google Patents. (n.d.). IL183594A - Phenyl-piperazine methanone derivatives, process for their preparation, medicaments containing them and use thereof in the manufacture of medicaments for the treatment of alzheimer's disease.
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ResearchGate. (n.d.). Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. Available at: [Link]
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- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. BIOLOGICAL EVALUATION OF PYRAZINAMIDE DERIVATIVES AS AN ANTICANCER CLASS | European Chemical Bulletin [bibliomed.org]
- 10. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: NMR and Mass Spectrometry Characterization of Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide
Introduction & Scope
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride (CAS: 2551119-37-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and anti-tubercular agents[1]. Structurally, it consists of a pyrazine ring linked to a piperazine moiety via a carboxamide bond. Because it is supplied as a dihydrochloride salt, it exhibits excellent aqueous solubility but presents unique analytical challenges during structural elucidation.
This application note provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) characterization of this molecule. Rather than merely listing parameters, this guide delves into the physical chemistry dictating the analytical behavior of acyl-functionalized piperazines, ensuring that scientists can confidently validate their structural data.
Mechanistic Insights: The Causality Behind the Spectra
NMR Spectroscopy: The Amide Bond Rotation Phenomenon
A common pitfall in the NMR characterization of N-acylated piperazines is the misinterpretation of broadened or duplicated signals in the aliphatic region. This phenomenon is not an indicator of sample impurity; rather, it is caused by the restricted rotation of the C–N amide bond[2].
The lone pair of electrons on the piperazine nitrogen delocalizes into the carbonyl π -system, giving the amide bond partial double-bond character. At ambient temperatures, the rotation around this bond is slow on the NMR timescale, trapping the molecule in distinct syn and anti rotameric conformations[2]. Consequently, the eight protons of the piperazine ring, which would normally appear as two simple multiplets, often manifest as four or more broad signals. To overcome this energy barrier ( ΔG‡ ) and achieve spectral coalescence (a single, time-averaged set of sharp peaks), Variable-Temperature (VT) NMR is strictly required.
Mass Spectrometry: ESI-MS/MS Fragmentation Pathways
In positive-ion ESI-MS, Piperazin-1-yl(pyrazin-2-yl)methanone readily accepts a proton at the highly basic secondary amine of the piperazine ring, yielding an intense [M+H]+ precursor ion at m/z 193.1 (free base exact mass: 192.10)[3].
During Collision-Induced Dissociation (CID), the fragmentation is governed by the relative stability of the resulting product ions. The dominant pathway is the heterolytic cleavage of the amide bond. Because the pyrazine-carbonyl system is highly conjugated, the charge is frequently retained on the pyrazinoyl moiety, yielding a highly stabilized acylium cation at m/z 107.0[4]. A competing pathway involves charge retention on the basic piperazine fragment (m/z 87.1). Understanding these competitive pathways is critical for setting up robust Multiple Reaction Monitoring (MRM) methods for pharmacokinetic quantification.
Experimental Protocols
Protocol A: Variable-Temperature (VT) NMR Acquisition
Self-Validating System: This protocol includes a cooling verification step to ensure the compound did not thermally degrade during the experiment.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is chosen over CDCl 3 because the dihydrochloride salt is highly polar and insoluble in non-polar solvents. Furthermore, DMSO has a high boiling point (189 °C), safely accommodating the elevated temperatures required for VT-NMR.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: Ambient Acquisition (Baseline)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock, shim, and tune the probe at 298 K (25 °C).
-
Acquire a standard 1D 1 H NMR spectrum (16 scans, 10 s relaxation delay). Note the presence of broad multiplets between 3.0 and 4.0 ppm.
Step 3: VT-NMR Ramping and Coalescence
-
Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).
-
Allow 5 minutes of thermal equilibration at each step before re-shimming and acquiring a spectrum.
-
Observe the piperazine signals. As the temperature approaches the coalescence temperature ( Tc , typically around 340–360 K for benzoyl-piperazines), the broad peaks will merge into two distinct, sharp multiplets (representing the −CH2−N−CO− and −CH2−NH− groups)[2].
Step 4: Integrity Verification
-
Return the probe to 298 K.
-
Re-acquire the 1 H spectrum. It must perfectly match the baseline spectrum from Step 2. If new peaks appear, thermal degradation has occurred.
Protocol B: LC-ESI-MS/MS Characterization
Step 1: Chromatographic Separation
-
Column: C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid ensures complete protonation of the piperazine ring).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 2: MS Source Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
Step 3: Tandem MS (CID) Optimization
-
Isolate the precursor ion [M+H]+ at m/z 193.1 in Q1.
-
Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas.
-
Record the product ions in Q3 to establish the fragmentation fingerprint (See Table 2).
Data Presentation
Table 1: Typical 1 H and 13 C NMR Chemical Shifts (in DMSO- d6 at Coalescence Temp)
| Nucleus / Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Mechanistic Notes |
| 1 H (Pyrazine) | 8.60 - 8.90 | m | 3H | Aromatic protons. Highly deshielded due to electronegative nitrogen atoms in the ring. |
| 1 H (Piperazine) | 3.65 - 3.85 | m | 4H | −CH2−N−CO− (Adjacent to amide). Sharpens at Tc . |
| 1 H (Piperazine) | 3.10 - 3.30 | m | 4H | −CH2−NH2+− (Adjacent to basic amine). Broad at 298K, sharp at Tc . |
| 1 H (Amine salt) | 9.00 - 9.50 | br s | 2H | −NH2+− (Exchangeable). Visible in DMSO- d6 , disappears in D 2 O. |
| 13 C (Carbonyl) | ~165.0 | s | 1C | Amide carbonyl carbon. |
| 13 C (Pyrazine) | 142.0 - 148.0 | s | 4C | Aromatic carbons. |
| 13 C (Piperazine) | 40.0 - 45.0 | s | 4C | Aliphatic carbons. Often appears as 4 distinct peaks at 298K due to rotamers, merging to 2 peaks at Tc . |
Table 2: ESI-MS/MS Product Ion Assignments
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance | Collision Energy | Structural Assignment |
| 193.1 [M+H]+ | 107.0 | Base Peak (100%) | 20-25 eV | Pyrazinoyl cation [C5H3N2O]+ (Amide cleavage) |
| 193.1 [M+H]+ | 87.1 | Medium (30-50%) | 15-20 eV | Piperazine fragment [C4H11N2]+ |
| 193.1 [M+H]+ | 79.0 | Low (<15%) | 30-35 eV | Pyrazine ring fragment |
Visualizations
Diagram 1: VT-NMR Conformational Exchange Workflow
Caption: Workflow for resolving rotameric signal broadening in piperazine amides using VT-NMR.
Diagram 2: ESI-MS/MS Fragmentation Pathway
Caption: ESI-MS/MS collision-induced dissociation (CID) pathways for pyrazinoylpiperazine.
References
-
RSC Advances. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Royal Society of Chemistry, 2018. URL:[Link]
-
Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." ACS Publications, 2021. URL:[Link]
-
Natural Product Reports. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Royal Society of Chemistry, 2016. URL:[Link]
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- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
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Probing the Neuropharmacological Potential of Piperazine-1-yl(pyrazin-2-yl)methanone; dihydrochloride: A Guide for Preclinical Research in CNS Disorders
Preamble and Critical Advisory
Researchers investigating novel chemical entities for central nervous system (CNS) disorders often encounter compounds with limited published data. Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride is one such compound. As of the date of this publication, a thorough review of scientific literature and patent databases reveals a significant lack of specific preclinical data on its application in animal models of CNS disorders. The compound is mentioned in patent literature primarily in the context of oncology as a potential protein kinase or SMAD3 inhibitor.[1][2]
This guide is therefore structured to address this information gap responsibly. It is designed for drug development professionals and researchers who may be considering this or structurally related compounds for CNS applications. We will provide a robust framework for its evaluation, anchored in established neuropharmacological principles. To do so, we will use a structurally related piperazine-containing compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (hereafter referred to as Compound 4a) , as a detailed, illustrative case study for which public data exists.
This document is not an endorsement of Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride for any specific CNS activity. Instead, it serves as an expert-level guide to building a hypothesis-driven research program for its characterization, leveraging proven methodologies and protocols.
The Piperazine Scaffold in CNS Drug Discovery: A Foundation of Potential
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS. Its unique physicochemical properties allow it to interact with a wide array of neurotransmitter receptors and transporters. Derivatives have been developed as selective antagonists for serotonin (5-HT) receptors, agonists for dopamine receptors, and inhibitors of glycine transporters, among other targets. This versatility underscores the rationale for exploring novel piperazine-containing molecules for potential therapeutic utility in psychiatric and neurological disorders.
The core structure of Piperazin-1-yl(pyrazin-2-yl)methanone suggests potential interactions with biological targets, but its specific activity profile remains to be elucidated. A systematic, multi-tiered evaluation is therefore essential.
Illustrative Case Study: Antidepressant-like Activity of Compound 4a
To demonstrate how a novel piperazine derivative can be assessed, we will detail the preclinical evaluation of Compound 4a, a novel 5-HT₃ receptor antagonist.[2] Studies on this compound provide a blueprint for investigating antidepressant-like effects in rodent models.
Mechanism of Action Hypothesis: 5-HT₃ Receptor Antagonism
The rationale for testing Compound 4a in depression models stems from its demonstrated high affinity and antagonist activity at the 5-HT₃ receptor.[2] Antagonism of 5-HT₃ receptors is a known mechanism that can modulate other neurotransmitter systems, including dopamine and norepinephrine, which are implicated in the pathophysiology of depression.
DOT Diagram: Hypothesized Downstream Effects of 5-HT₃ Receptor Antagonism
Caption: Hypothesized pathway for Compound 4a's antidepressant-like effects.
Behavioral Screening in Rodent Models of Depression
A battery of tests was used to build a comprehensive profile of Compound 4a's behavioral effects.[2] This multi-model approach is critical for establishing the robustness of a finding and ruling out confounding factors.
| Animal Model | Species | Dose Range (Compound 4a) | Route | Key Finding | Citation |
| Forced Swim Test (FST) | Mouse | 1-4 mg/kg | i.p. | Dose-dependent decrease in immobility time | |
| 5-HTP Induced Head Twitch | Mouse | 2-4 mg/kg | i.p. | Potentiation of head-twitch response | [2] |
| Reserpine-Induced Hypothermia | Rat | 2-4 mg/kg | i.p. | Antagonism of reserpine-induced temperature drop | [2] |
| Olfactory Bulbectomy | Rat | 2-4 mg/kg | p.o. | Attenuation of surgery-induced behavioral anomalies |
Detailed Protocols for Key Behavioral Assays
The following protocols are adapted from methodologies used in the evaluation of Compound 4a and represent standard practices in the field.[2]
Principle: This model is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant drugs.
Materials:
-
Clear glass cylinders (25 cm high, 10 cm diameter)
-
Water (23-25°C), filled to a depth of 15 cm
-
Test compound (e.g., Compound 4a) and vehicle control
-
Standard antidepressant (e.g., Imipramine) as positive control
-
Stopwatches and video recording equipment (optional)
Procedure:
-
Acclimation: Allow mice (e.g., Swiss albino, 25-30g) to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound (1-4 mg/kg, i.p.), vehicle, or positive control 60 minutes prior to the test.
-
Test Session:
-
Gently place each mouse individually into a cylinder filled with water.
-
The total duration of the test is 6 minutes.
-
Allow the mouse to habituate for the first 2 minutes.
-
During the subsequent 4 minutes, record the cumulative time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A significant reduction in immobility time suggests an antidepressant-like effect.
DOT Diagram: Forced Swim Test (FST) Workflow
Caption: Standard experimental workflow for the Forced Swim Test.
Principle: The surgical removal of the olfactory bulbs in rats leads to a range of behavioral and neurochemical changes that mimic aspects of human depression, such as hyperactivity in a novel environment, cognitive deficits, and anhedonia. Chronic (but not acute) treatment with antidepressants can reverse these changes.[2]
Materials:
-
Male Wistar rats (225-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, aspiration needle)
-
Bone wax, sutures
-
Test compound, vehicle, and positive control (e.g., Fluoxetine)
Procedure:
-
Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes bilaterally over the olfactory bulbs.
-
Carefully aspirate the olfactory bulbs.
-
Seal the holes with bone wax and suture the incision.
-
Sham-operated rats undergo the same procedure without bulb aspiration.
-
-
Recovery: Allow a 14-day recovery period post-surgery. During this time, the characteristic behavioral syndrome develops.
-
Chronic Dosing: Begin daily oral administration (p.o.) of the test compound (e.g., 2-4 mg/kg), vehicle, or positive control for 14 consecutive days.
-
Behavioral Testing (Day 15):
-
Use a modified open field test to assess behavior. The apparatus is a square arena with the floor divided into squares.
-
Place the rat in the center of the arena and record its behavior for 5 minutes.
-
Key parameters to score: ambulation (number of squares crossed), rearing, grooming, and defecation.
-
-
Data Analysis: OBX rats typically show significantly increased ambulation and rearing compared to sham controls. An effective antidepressant treatment will significantly attenuate this hyperactivity. Analyze data using a two-way ANOVA (Surgery x Treatment) followed by post-hoc tests.
Proposed Research Strategy for Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride
Given the absence of data, a tiered, hypothesis-generating approach is mandated.
Tier 1: In Vitro Pharmacological Profiling
Objective: To identify primary biological targets and potential mechanisms of action.
Protocol:
-
Primary Screening: Submit the compound to a broad receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:
-
Serotonin receptors (5-HT₁₋₇ subtypes)
-
Dopamine receptors (D₁₋₅ subtypes)
-
Adrenergic receptors (α₁, α₂, β)
-
GABAₐ and GABAₑ receptors
-
NMDA and AMPA receptors
-
Major neurotransmitter transporters (SERT, DAT, NET)
-
-
Secondary Screening: If significant binding (>50% inhibition at 1 µM) is observed for any target, perform functional assays (agonist, antagonist, or modulator activity) to confirm the interaction and determine potency (IC₅₀/EC₅₀).
Tier 2: In Vivo Tolerability and Basic Behavioral Assessment
Objective: To establish a safe dose range and observe for any overt behavioral effects.
Protocol:
-
Maximum Tolerated Dose (MTD) Study:
-
Use a small cohort of mice. Administer escalating single doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg, i.p. or p.o.).
-
Observe animals for signs of toxicity (e.g., seizures, ataxia, sedation, stereotypy) for at least 4 hours post-dosing and again at 24 hours.
-
-
Open Field Test (OFT):
-
Principle: Assesses general locomotor activity and anxiety-like behavior in a novel environment.
-
Procedure: Dose mice with 2-3 non-toxic doses identified in the MTD study. Place each mouse in an open field arena (e.g., 40x40 cm) and record activity for 10-15 minutes.
-
Parameters: Total distance traveled (locomotion), time spent in the center versus the periphery (anxiety), rearing frequency (exploration). This initial test will reveal if the compound is sedative, stimulant, or has anxiolytic/anxiogenic potential.
-
Tier 3: Hypothesis-Driven Behavioral Models
Based on the results from Tiers 1 and 2, select appropriate, validated animal models.
-
If the compound shows 5-HT receptor activity (e.g., 5-HT₃ antagonism):
-
Models: Forced Swim Test, Tail Suspension Test, Olfactory Bulbectomy model for depression.
-
Models: Elevated Plus Maze, Marble Burying Test for anxiety.
-
-
If the compound shows NMDA receptor activity:
-
Models: Prepulse Inhibition (PPI) of startle, social interaction tests for schizophrenia-like phenotypes.
-
Models: Novel Object Recognition, Morris Water Maze for cognitive effects.
-
-
If the compound shows GABAergic activity:
-
Models: Elevated Plus Maze, Light-Dark Box test for anxiety. The mechanism of action for piperazine itself as an anthelmintic involves GABA receptor agonism.
-
General Methodologies and Considerations
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Compound Formulation: The dihydrochloride salt form suggests good aqueous solubility. Confirm solubility and stability in standard vehicles (e.g., saline, PBS, 5% DMSO/5% Tween80 in saline). Prepare fresh solutions daily.
-
Route of Administration: The choice of route (e.g., intraperitoneal, oral gavage, subcutaneous) depends on the experimental goal and the compound's pharmacokinetic properties. For chronic studies, oral gavage is preferred.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.
-
Statistical Power: Ensure studies are adequately powered to detect meaningful effects. Conduct a power analysis prior to initiating experiments to determine appropriate sample sizes.
Conclusion
While Piperazin-1-yl(pyrazin-2-yl)methanone; dihydrochloride currently lacks a CNS-focused research profile, its piperazine core warrants investigation. The structured, multi-tiered approach outlined in this guide provides a scientifically rigorous and ethically sound pathway for its evaluation. By leveraging established protocols from related compounds like the 5-HT₃ antagonist Compound 4a, and by building a research program based on empirical in vitro data, researchers can efficiently and effectively probe its potential as a novel therapeutic for CNS disorders. The key to success lies not in assuming an effect, but in systematically building the evidence to uncover one.
References
- US20210299117A1 - SMAD3 Inhibitors.
-
Mahesh, R., Kumar, B., Jindal, A., Bhatt, S., Devadoss, T., & Pandey, D. K. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology, 44(5), 560–565. [Link]
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Mahesh, R., Kumar, B., Jindal, A., Bhatt, S., Devadoss, T., & Pandey, D. K. (2012). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. PubMed.[Link]
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ResearchGate. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression. [Link]
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European Medicines Agency. CVMP - MRL - Piperazine Summary Report (3). [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Current Protocols in Pharmacology, Chapter 5, Unit 5.67. [Link]
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Wikipedia. Piperazine. [Link]
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Nabeshima, T., & Kim, H. C. (2004). Animal models for cognitive impairment in schizophrenia. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 24(4), 189–195. [Link]
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Mahesh, R., Bhatt, S., Devadoss, T., Jindal, A. K., Kumar, B., Gautam, B., Dhar, A. K., & Pandey, D. K. (2013). Like Effect of Novel 5-HT Receptor Antagonist, (4- 3 benzylpiperazin-1-yl) (3-methoxyquinoxalin-2-yl)methanone (6g) in Acute and Chronic Animal Models of Depression. Indian Journal of Pharmaceutical Education and Research, 47(2), 143-151. [Link]
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Desingu, R., Sadasivam, B., Kalra, S. S., & Lakhawat, B. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 405. [Link]
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Ohl, F. (2005). Animal models of anxiety. Handbook of experimental pharmacology, (166), 35–69. [Link]
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Sousa, C., Bessa, J. M., & Almeida, O. F. X. (2006). Animal models of anxiety disorders and stress. Revista Brasileira de Psiquiatria, 28(suppl 1), s48-s54. [Link]
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Rodgers, R. J., & Cole, J. C. (1997). Animal models of anxiety: an ethological perspective. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 30(3), 289–304. [Link]
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Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195–1231. [Link]
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Rat Guide. Piperazine. [Link]
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Desingu, R., Sadasivam, B., Kalra, S. S., & Lakhawat, B. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 405-412. [Link]
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European Patent Office. TRICYCLIC PYRAZOLE KINASE INHIBITORS. [Link]
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Hariparsad, N., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 9(6), 136-143. [Link]
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Liu, S., et al. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ACS Chemical Neuroscience, 7(9), 1177–1191. [Link]
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Center for Neurogenomics and Cognitive Research. Animal Models of Psychiatric Disease. [Link]
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Ataman Kimya. PIPERAZINE. [Link]
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Klinkenberg, I., & Blokland, A. (2010). Cholinergic models of memory impairment in animals and man: scopolamine vs. biperiden. Behavioural pharmacology, 21(5-6), 441–456. [Link]
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Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 1991–1995. [Link]
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Svojanovská, M., & Stuchlík, A. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors. Cognitive Remediation Journal, 4(1), 3-10. [Link]
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Neau, J. P., Rogez, R., Boissonnot, L., Simmat, G., Gil, R., & Lefevre, J. P. (1984). [Neurologic adverse effects of piperazine]. Acta neurologica Belgica, 84(1), 26–34. [Link]
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Zuideveld, K. P., van der Graaf, P. H., Newgreen, D., & Danhof, M. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of pharmacology and experimental therapeutics, 303(3), 1130–1137. [Link]
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NextSDS. piperazin-1-yl(1H-pyrrol-2-yl)Methanone — Chemical Substance Information. [Link]
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Gagliardi, M., et al. (2024). 1-(pyridin-2-yl)piperazinyl- methanones as Potent Inhibitors of both SARS-CoV‑2 and HCoV- OC43 Viruses. ACS Medicinal Chemistry Letters.[Link]
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Wang, Y., et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology, 13, 991700. [Link]
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There, A., et al. (2023). A review on preclinical pharmaceutical research: principal and common routes of administration in small rodents. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride
Welcome to the technical support guide for piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in common buffer systems. Our goal is to equip you with the scientific understanding and procedural knowledge to overcome these challenges effectively.
Introduction: Understanding the Molecule
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is a weakly basic compound supplied as a dihydrochloride salt. This salt form is intentionally designed to enhance its aqueous solubility compared to the free base. However, introducing it into a buffered solution, particularly at or near neutral pH, can lead to precipitation. This occurs because the buffer's pH can neutralize the hydrochloride salt, converting it back to the less soluble free base form. Understanding the interplay between the compound's pKa, the buffer's pH, and its composition is critical for maintaining solubility.
Physicochemical Properties Overview
A clear understanding of the compound's properties is the foundation of effective troubleshooting.
| Property | Estimated Value/Characteristic | Significance for Solubility |
| Chemical Formula | C₉H₁₀N₄O · 2HCl | Dihydrochloride salt of a weakly basic molecule. |
| Molecular Weight | 267.12 g/mol | Relevant for calculating molar concentrations. |
| Form | White crystalline powder.[1] | The physical form can impact the dissolution rate. |
| pKa¹ (Pyrazine Ring) | ~1.5 - 2.5 | This nitrogen is weakly basic and protonated only at very low pH. |
| pKa² (Piperazine Ring) | ~4.5 - 5.5 | The first piperazine nitrogen is a key player in solubility around physiological pH. |
| pKa³ (Piperazine Ring) | ~8.5 - 9.5 | The second piperazine nitrogen protonation influences behavior in more basic conditions. |
| Aqueous Solubility | Freely soluble in water.[1] | High solubility in pure water is due to the salt form; this changes dramatically in buffers. |
| Organic Solubility | Soluble in DMSO and Methanol.[2] | Useful for preparing high-concentration stock solutions. |
¹Note: pKa values are estimated based on the structures of pyrazine and piperazine.[3] The exact experimental values may vary. The key takeaway is the presence of multiple ionizable groups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I dissolved the compound in PBS (pH 7.4) and it immediately precipitated. What happened?
This is the most common issue encountered. The precipitation is a direct result of a pH-driven conversion from the highly soluble dihydrochloride salt to the poorly soluble free base.
The Underlying Chemistry: Your compound has basic nitrogen atoms in the piperazine and pyrazine rings. As a dihydrochloride salt, these nitrogens are protonated (e.g., R-N⁺H₂), which makes the molecule charged and readily soluble in water. However, Phosphate-Buffered Saline (PBS) is buffered at a pH of ~7.4. This pH is significantly higher than the pKa of the most influential piperazine nitrogen (estimated pKa² ~4.5-5.5).
At pH 7.4, the buffer provides hydroxide ions (OH⁻) that strip the protons from the protonated nitrogens, converting the molecule to its neutral, or "free base," form. This uncharged form is much less polar and, consequently, has significantly lower aqueous solubility, causing it to precipitate out of solution.[4]
Question 2: How can I successfully prepare a solution of this compound in a physiological buffer?
The key is to control the pH and the order of addition. There are two primary, reliable methods.
Method A: pH Adjustment (Recommended)
This method involves preparing the buffer at an acidic pH to ensure the compound remains protonated and soluble, then carefully adjusting the pH upwards.
Rationale: By starting with an acidic solution, you ensure the compound is fully in its soluble, charged salt form. The subsequent, gradual pH increase allows you to find the highest possible pH at which your desired concentration remains soluble, which may be lower than the buffer's target pH.
Detailed Protocol: See Protocol 1: Solution Preparation via pH Adjustment .
Method B: Using an Organic Co-Solvent Stock
This method is useful when a specific, final buffer pH (e.g., 7.4) is non-negotiable and some amount of organic solvent is tolerable in the experiment.
Rationale: Dissolving the compound in a polar aprotic solvent like DMSO first ensures it is fully solvated at a high concentration.[5] Adding this stock dropwise to the aqueous buffer allows for rapid dispersion, which can sometimes prevent immediate, localized precipitation.[5] However, this can lead to a supersaturated and unstable solution.
Detailed Protocol: See Protocol 2: Solution Preparation using a DMSO Stock .
Question 3: What is the maximum concentration I can achieve in PBS at pH 7.2?
This must be determined empirically, as it depends on the compound's intrinsic solubility. The "shake-flask" method is the gold standard for determining equilibrium solubility.[2]
Experimental Approach:
-
Prepare PBS at pH 7.2.
-
Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
This will give you the true thermodynamic solubility limit at that specific pH and temperature. For many similar compounds, this value can be quite low (in the low µM range).
Question 4: Are there alternative buffers I can use instead of PBS?
Yes. The choice of buffer can significantly impact solubility. Phosphate ions themselves can sometimes form insoluble salts with basic drugs.[6]
| Buffer System | Recommended pH Range | Advantages & Considerations |
| Citrate Buffer | 3.0 - 6.2 | Excellent choice. Keeps the pH acidic, ensuring the compound remains in its soluble salt form. Widely used in formulations. |
| Acetate Buffer | 3.6 - 5.6 | Good alternative. Similar to citrate, maintains an acidic environment. |
| MES Buffer | 5.5 - 6.7 | Potentially useful. Can buffer at a pH closer to neutral while still being acidic enough to maintain solubility for some concentrations. |
| HEPES Buffer | 6.8 - 8.2 | Use with caution. Similar issues to PBS can arise. Requires careful pH adjustment as described in Method A. |
Recommendation: If your experiment can tolerate a lower pH, using a citrate buffer around pH 5.0-5.5 is often the most robust solution to solubility problems.
Visualizing the Science
Chemical Equilibrium in Solution
The solubility of piperazin-1-yl(pyrazin-2-yl)methanone is governed by its acid-base equilibria. The following diagram illustrates how pH shifts the balance between the soluble, protonated species and the insoluble free base.
Caption: pH-dependent equilibrium of the compound in solution.
Troubleshooting Workflow
When encountering solubility issues, follow this logical progression to identify and solve the problem.
Caption: Step-by-step troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Solution Preparation via pH Adjustment
Objective: To prepare a stock solution at the highest possible concentration and pH without precipitation.
-
Prepare an Unbuffered Solution: Dissolve the required amount of piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride in unbuffered saline or deionized water to achieve the desired final concentration. The solution should be clear.
-
Initial Acidification: Add a small amount of dilute HCl (e.g., 1 M HCl) dropwise to lower the pH to ~3.0. This ensures the compound is fully protonated and stable in its soluble salt form.
-
Add Buffer Components: Add the concentrated buffer components (e.g., from a 10x PBS stock) excluding the component that dictates the final pH (e.g., the phosphate base).
-
Titrate to Target pH: While stirring vigorously, slowly add a dilute base (e.g., 1 M NaOH) dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter.
-
Observe for Precipitation: Carefully observe the solution for any signs of cloudiness or precipitation as you approach your target pH.
-
Determine Final pH: Stop the titration at the first sign of persistent turbidity. The pH just before this point is the maximum pH at which your compound is soluble at that concentration. Alternatively, if no precipitation occurs by your target pH, the solution is ready.
-
Final Steps: Sterile filter the final solution through a 0.22 µm filter if required for your application.
Protocol 2: Solution Preparation using a DMSO Stock
Objective: To prepare a working solution in a buffer at a fixed pH using an organic co-solvent.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.[2]
-
Prepare Final Buffer: Have your final, pH-adjusted buffer (e.g., PBS at pH 7.4) ready in the final vessel.
-
Vortex and Add: While vigorously vortexing or stirring the buffer, add the required volume of the DMSO stock solution drop-by-drop.[5] The rapid mixing is crucial to disperse the compound quickly before it can precipitate.
-
Observe and Finalize: Observe the solution for any signs of precipitation. A slight, transient cloudiness that disappears is sometimes acceptable, but a persistent precipitate indicates the solubility limit has been exceeded.
-
Control for Solvent Effects: Always prepare a vehicle control for your experiment containing the same final concentration of DMSO to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.5% to avoid artifacts.[5]
References
- BenchChem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
- BenchChem. (n.d.). How to improve Angoline hydrochloride solubility in PBS.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939. [Link]
-
Mooney, K. G., et al. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142–147. [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Streng, W. H. (1989). pH-solubility profiles of organic carboxylates and hydrochlorides. Journal of Pharmaceutical Sciences, 78(1), 79-81. [Link]
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- 6. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" Dosage for Cell Culture Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the novel investigational compound "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride". Initial searches indicate this compound is part of a family of molecules investigated as inhibitors of protein tyrosine kinases and Smad3, which are involved in cell proliferation and signaling pathways.[1][2] This guide is designed to provide you with the necessary information and troubleshooting advice to effectively determine the optimal dosage of this compound for your specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound like "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" in cell culture?
A1: For a novel compound with unknown cytotoxicity, it is crucial to start with a broad range of concentrations to establish a dose-response curve.[3][4] A common and recommended starting point is a serial dilution covering a wide range, for instance, from a high concentration of 100 µM down to a low concentration of 1 nM.[3][4][5] This extensive range increases the likelihood of identifying the half-maximal inhibitory concentration (IC50) and determining the optimal working concentration for your specific cell line and experimental goals.[4]
Q2: How do I prepare the stock solution and working concentrations? I'm observing precipitation.
A2: This is a common challenge with small molecules, many of which have poor aqueous solubility.[6][7]
-
Stock Solution: "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" should first be dissolved in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[6][8] Ensure you are using a high-purity, anhydrous grade of the solvent, as water contamination can cause precipitation of hydrophobic compounds.[8]
-
Working Dilutions: When preparing your working concentrations, perform serial dilutions of the stock solution in your cell culture medium.[3] If you observe precipitation upon dilution in the aqueous medium, it indicates the compound is "crashing out" of solution.[9] To mitigate this, it's best to add the small volume of DMSO stock directly to the larger volume of media in the well, ensuring rapid mixing.[10]
-
Solvent Control: It is absolutely critical to include a vehicle control in your experiments.[4] This means all control wells should receive the same final concentration of DMSO as the experimental wells. Typically, the final DMSO concentration in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[6][11]
Q3: How long should I incubate the cells with the compound?
A3: The optimal incubation time is dependent on your cell line's doubling time and the specific biological question you are investigating.[3] A standard approach is to test several time points, such as 24, 48, and 72 hours.[3][4]
-
Short-term (e.g., <24 hours): May be sufficient for observing effects on acute signaling pathways.
-
Long-term (e.g., 48-72 hours): Often necessary to assess impacts on cell viability, proliferation, or other longer-term cellular processes.[3]
Q4: Which assay should I use to determine the effect on cell viability?
A4: Several robust methods are available, and the choice may depend on your compound's mechanism of action and your laboratory's equipment. Cell viability assays are fundamental for evaluating the effects of drugs on cell health.[12][13][14]
-
Metabolic Assays (Tetrazolium Reduction): These are the most common. Assays like MTT, MTS, and CCK-8 measure the metabolic activity of viable cells by observing the reduction of a tetrazolium salt into a colored formazan product.[3][12][15]
-
ATP-Based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[16]
-
Membrane Integrity Assays: These assays, such as the LDH release assay, measure cytotoxicity by detecting the leakage of intracellular components from cells with compromised membranes.[15]
It can be beneficial to use more than one type of assay to confirm your results.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability, even at high concentrations. | 1. The compound is not cytotoxic to your specific cell line. 2. The compound has poor solubility and is precipitating in the culture medium.[4] 3. The incubation time is insufficient for the compound's mechanism of action.[3][4] 4. The compound has degraded.[17] | 1. Consider testing on a different, potentially more sensitive, cell line. 2. Visually inspect wells for precipitate. Prepare fresh dilutions and consider using a lower starting concentration range.[6] 3. Increase the incubation time (e.g., up to 72 hours).[4] 4. Ensure proper storage and handling of the compound stock solution.[17] |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Compound precipitation is occurring inconsistently. 3. Edge effects in the multi-well plate. | 1. Ensure you have a homogenous single-cell suspension before plating. 2. Improve your dilution technique; add the compound stock to the medium with gentle mixing. 3. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill them with sterile PBS or media. |
| The vehicle control (e.g., DMSO) is showing toxicity. | 1. The final concentration of the solvent is too high.[6] 2. The cell line is particularly sensitive to the solvent. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[6] 2. Perform a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | 1. Compound instability in the culture medium over time.[17] 2. Variations in cell passage number or health. 3. Inconsistent reagent preparation. | 1. Assess the stability of the compound in your medium by incubating it for various durations and then testing its activity.[17] 2. Use cells within a consistent and low passage number range. Monitor cell health prior to seeding. 3. Prepare fresh reagents and compound dilutions for each experiment. |
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the cell density that ensures logarithmic growth throughout the experiment's duration.
-
Preparation: Prepare a single-cell suspension of your chosen cell line.
-
Seeding: In a 96-well plate, seed cells in triplicate at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for your planned experimental duration (e.g., 72 hours).
-
Analysis: At 24, 48, and 72 hours, measure cell viability using an appropriate assay (e.g., CCK-8).
-
Selection: Choose the seeding density that results in approximately 80-90% confluency at the end of the experiment and is still within the linear range of the viability assay.
Caption: Workflow for optimizing cell seeding density.
Protocol 2: Generating a Dose-Response Curve using an MTT Assay
Objective: To determine the IC50 value of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" for a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform serial dilutions (e.g., 1:10) of the stock solution in culture medium to create a range of working concentrations. Remember to prepare enough for all your replicates.
-
-
Compound Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the appropriate wells.
-
Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Caption: Workflow for generating a dose-response curve.
References
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available from: [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]
-
ChemHelp ASAP. (2023, August 26). generation of dose-response curves. YouTube. Available from: [Link]
-
CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Available from: [Link]
-
Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]
-
Fang, X. (2023, September 13). Robust and Efficient Dose-Response Curve Estimation for Drug Discovery. Available from: [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]
-
ChemBuyersGuide.com, Inc. CHEMOS GmbH & Co. KG (Page 173). Available from: [Link]
- Google Patents. US20210299117A1 - SMAD3 Inhibitors.
-
Henriksen, P. A., et al. (2006). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
MB-About. Assay Troubleshooting. Available from: [Link]
-
ResearchGate. (2021, August 28). Dose optimization for cell culture. Available from: [Link]
-
BioPharm International. (2020, November 12). Rapid Development and Optimization of Cell Culture Media. Available from: [Link]
-
Di, L., & Kerns, E. H. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Available from: [Link]
-
European Patent Office. EP 1740579 B1 - TRICYCLIC PYRAZOLE KINASE INHIBITORS. Available from: [Link]
-
Thall, P. F., et al. (2023, November 14). Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. DigitalCommons@TMC. Available from: [Link]
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- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
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"Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" scale-up synthesis challenges
Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride .
This guide is engineered for process chemists and drug development professionals transitioning this molecule from bench-scale discovery to pilot-plant manufacturing. The synthesis typically involves a two-step sequence: the amide coupling of pyrazine-2-carboxylic acid with mono-Boc-protected piperazine, followed by acidic deprotection to yield the dihydrochloride salt.
Below, you will find causality-driven troubleshooting FAQs, validated scale-up protocols, and mechanistic visualizations to ensure process safety and product integrity.
Section 1: Amide Coupling Troubleshooting
Q1: We currently use EDC/HOBt for the amide coupling step at the bench scale. Why is this failing or causing low yields during our 10 kg pilot run? A1: EDC/HOBt is notorious for poor atom economy and scale-up inefficiencies [1]. At scale, the water-soluble urea byproduct generated by EDC can trap your polar intermediate during aqueous workups, leading to significant yield losses. Furthermore, EDC poses severe sensitization hazards. Causality & Solution: Transition to 1,1'-Carbonyldiimidazole (CDI) . CDI activates pyrazine-2-carboxylic acid by forming a reactive acyl imidazole intermediate. The only byproducts are imidazole (easily washed out) and carbon dioxide gas. Because the reaction is driven by the irreversible evolution of CO₂, it boasts excellent thermodynamic favorability.
Q2: When using unprotected piperazine to save costs, we observe a massive impurity peak. What is it? A2: You are observing the bis-coupled impurity: 1,4-bis(pyrazin-2-ylcarbonyl)piperazine. Piperazine contains two secondary amines of similar nucleophilicity. Even with strict stoichiometric control, the statistical distribution will always yield a mixture of unreacted, mono-coupled, and bis-coupled products. Causality & Solution: You must use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) to temporarily mask one nitrogen, ensuring 100% regioselectivity during the coupling phase.
Section 2: Boc Deprotection & Gas Evolution
Q3: During the Boc deprotection with HCl in 1,4-dioxane, our GC-MS In-Process Control (IPC) detects a volatile impurity at ~1.5%. What is this, and is it a regulatory concern? A3: This is tert-butyl chloride , which is classified as a Potentially Genotoxic Impurity (PGI) and must be strictly controlled under ICH M7 guidelines [2]. Causality: Acid-catalyzed deprotection of the Boc group generates a transient tert-butyl cation. Ideally, this cation eliminates a proton to form isobutylene gas. However, the high concentration of nucleophilic chloride ions (from HCl) can trap the cation, forming tert-butyl chloride. Solution: Implement a vigorous subsurface nitrogen sparge during the reaction. By rapidly stripping the isobutylene gas from the reaction mixture before it can react with the chloride ions, you shift the equilibrium away from PGI formation.
Q4: The final dihydrochloride salt turns into a sticky, unfilterable gum on the Nutsche filter. How do we isolate a free-flowing powder? A4: Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is exceptionally hygroscopic. Causality: The molecule contains two protonated basic centers (the secondary amine of the piperazine and the pyrazine ring nitrogen). This highly charged crystal lattice rapidly absorbs atmospheric moisture, causing deliquescence (dissolving in its own absorbed water). Solution: The isolation must be performed under a strict, dry nitrogen blanket. Wash the wet cake with cold, anhydrous anti-solvent (e.g., anhydrous MTBE or acetone) and transfer immediately to a vacuum dryer at 45°C.
Section 3: Mechanistic Visualizations
Fig 1. Two-step scale-up synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride.
Fig 2. Mechanistic pathway of Boc deprotection and potential tert-butyl chloride PGI formation.
Section 4: Quantitative Data & Reagent Selection
Table 1: Comparison of Amide Coupling Reagents for Scale-Up
| Reagent | Byproducts | Atom Economy | Scale-Up Suitability | Cost | Notes |
| CDI | Imidazole, CO₂ | High | Excellent | Low | Requires controlled portion-wise addition to manage CO₂ off-gassing. |
| T3P | Water-soluble phosphates | Moderate | Good | Medium | Excellent safety profile; easily removed via aqueous wash. |
| EDC/HOBt | Urea derivatives | Low | Poor | High | Sensitizer; urea byproducts cause emulsion issues at scale. |
| Oxalyl Chloride | CO, CO₂, HCl | High | Moderate | Low | Generates highly toxic CO gas; requires specialized scrubbing [3]. |
Section 5: Validated Experimental Protocols
These protocols are designed as self-validating systems. Proceed to the next step only when the specified In-Process Control (IPC) criteria are met.
Step 1: Synthesis of tert-butyl 4-(pyrazin-2-ylcarbonyl)piperazine-1-carboxylate
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge Pyrazine-2-carboxylic acid (1.0 eq, 1.24 kg) and anhydrous Dichloromethane (DCM) (15 L).
-
Activation: Cool the suspension to 10°C. Add CDI (1.1 eq, 1.78 kg) in four equal portions over 2 hours.
-
Critical Parameter: Monitor the bubbler. Do not add the next portion until CO₂ evolution from the previous portion has subsided.
-
-
Coupling: Stir for 1 hour at 20°C. Add tert-butyl piperazine-1-carboxylate (1.05 eq, 1.95 kg) dissolved in DCM (3 L) dropwise over 1 hour, maintaining the internal temperature below 25°C.
-
IPC Validation: Sample the reaction after 2 hours. Proceed to workup only when HPLC shows < 1.0% unreacted pyrazine-2-carboxylic acid.
-
Workup: Wash the organic layer with 5% aqueous NaHCO₃ (2 x 5 L) to remove imidazole, followed by brine (5 L). Concentrate the organic layer under vacuum to yield the Boc-intermediate as an off-white solid.
Step 2: Synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride
-
Reactor Preparation: Charge the Boc-intermediate (approx. 2.8 kg) into a 50 L Hastelloy reactor. Suspend in anhydrous 1,4-Dioxane (12 L).
-
Deprotection: Initiate a vigorous subsurface N₂ sparge (5 L/min). Slowly charge 4M HCl in 1,4-Dioxane (4.0 eq, 9.6 L) over 1.5 hours.
-
Critical Parameter: The reaction is exothermic and generates large volumes of isobutylene and CO₂. Maintain internal temperature at 20-25°C using a cooling jacket.
-
-
Crystallization: As the reaction progresses, the dihydrochloride salt will precipitate as a thick white slurry. Stir for an additional 4 hours.
-
IPC Validation: Analyze the slurry via HPLC. Ensure < 0.5% Boc-intermediate remains. Analyze the headspace/solvent via GC-MS to ensure tert-butyl chloride is < 10 ppm.
-
Isolation: Filter the slurry using an enclosed Nutsche filter under N₂ pressure. Wash the filter cake with cold, anhydrous MTBE (2 x 5 L).
-
Drying: Dry the highly hygroscopic product in a vacuum oven at 45°C for 24 hours to constant weight. Store in double-polyethylene bags with desiccant inserts.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. URL:[Link]
-
European Pharmaceutical Review. (2005). Mass Spectrometry: another tool from the PAT toolbox. European Pharmaceutical Review. URL:[Link]
-
ACS Green Chemistry Institute. (2026). Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. URL: [Link]
Improving oral bioavailability of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" formulations
A successful formulation will demonstrate a statistically significant increase in both Cmax and AUC compared to the control solution, resulting in a higher oral bioavailability (F%). [21][22]
References
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
-
A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. [Link]
-
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]
- The Selection of Excipients for Oral Solid Dosage Forms. Google Books.
-
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison.
- Solid dispersionbased approaches for improving oral bioavailability current progress and future perspectives.
- Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
-
Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]
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Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. MDPI. [Link]
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New Excipient Options for Oral Solid Dosage Drugs. Pharmaceutical Technology. [Link]
-
Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. [Link]
- ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Semantic Scholar. [Link]
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Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. [Link]
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Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. R Discovery. [Link]
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Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights. PMC. [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. [Link]
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Special Issue : Advanced Pharmaceutical Excipients Used in Solid Dosage Forms. MDPI. [Link]
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Excipients Used for Solid Dosage: Innovations and Challenges. Tablets & Capsules. [Link]
- A Review On Excipient Used In Preparation/ Formulation Of Solid Dosage Form.
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In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. SciSpace. [Link]
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In vitro and in vivo evaluation of an oral system for time and/or site-specific drug delivery. PubMed. [Link]
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Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. [Link]
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In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. [Link]
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piperazin-1-yl(1H-pyrrol-2-yl)Methanone — Chemical Substance Information. NextSDS. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone. PubChem. [Link]
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Piperazines database - synthesis, physical properties. Chemindustry. [Link]
- Permeability assay on Caco2 cells. Mercell.
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Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. [Link]
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(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. [Link]
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Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. PubMed. [Link]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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CVMP - MRL - Piperazine Summary Report (3). European Medicines Agency. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
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"Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" vs other pyrazinamide analogs
Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride vs. Alternative Pyrazinamide Analogs: A Technical Comparison Guide
As the global burden of multidrug-resistant tuberculosis (MDR-TB) intensifies, researchers are increasingly looking beyond traditional first-line therapies. Pyrazinamide (PZA) remains a cornerstone of TB treatment due to its unique ability to sterilize dormant Mycobacterium tuberculosis (MTB) bacilli within the acidic environment of macrophage phagolysosomes[1]. However, the rise of PZA-resistant strains—primarily driven by mutations in the pncA gene encoding the pyrazinamidase (PZase) enzyme—has necessitated the development of novel structural analogs[1].
This guide provides an objective, data-driven comparison between Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride (a prominent piperazine-incorporated PZA analog) and other heterocyclic PZA derivatives. Designed for drug development professionals, this analysis explores structural causality, comparative efficacy, and validated experimental workflows.
Structural Rationale: Why the Piperazine Scaffold?
The core limitation of standard PZA is its absolute reliance on bacterial PZase for conversion into the active moiety, pyrazinoic acid (POA). By modifying the pyrazine ring with a piperazine moiety via a carbonyl linker, researchers fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile.
-
Conformational Flexibility & Target Affinity: The inclusion of a piperazine ring introduces a non-planar, conformationally flexible element[2]. The polar nitrogen atom in the piperazine ring acts as a potent hydrogen-bond donor/acceptor, enhancing favorable interactions with secondary intracellular targets (such as PanD or RpsA) and potentially bypassing the need for pncA activation entirely[3].
-
The Dihydrochloride Advantage: Free base piperazines often suffer from poor aqueous solubility and susceptibility to oxidative degradation. Formulating the compound as a dihydrochloride salt protonates the basic nitrogen atoms, drastically enhancing solvation kinetics in standard testing media (e.g., Middlebrook 7H9 broth) and improving in vivo bioavailability.
-
Synthetic Efficiency: The synthesis of piperazine-pyrazine hybrids is highly efficient when utilizing propyl phosphonic anhydride (T3P) as an acid-amine coupling agent, which minimizes epimerization and eliminates toxic byproducts[2].
Mechanistic Pathway Comparison
Mechanistic divergence of standard PZA vs. Piperazine-PZA analogs in M. tuberculosis.
Comparative Performance Data
How does the piperazine modification stack up against other heterocyclic substitutions (e.g., morpholine, thiomorpholine) or complex hybrids? The following table summarizes the Minimum Inhibitory Concentration (MIC) of various PZA analogs against M. tuberculosis H37Rv, highlighting the impact of specific structural modifications[1][3].
| Compound / Analog Type | Structural Modification | MIC against MTB (µg/mL) | Mechanism / Causality |
| Pyrazinamide (Standard) | None (Baseline) | 12.5 | Requires pncA activation; ineffective in resistant strains. |
| Piperazin-1-yl(pyrazin-2-yl)methanone | Piperazine ring | 12.2 | Polar nitrogen enhances H-bonding; maintains baseline efficacy with broader target potential. |
| Morpholine-PZA Analog | Morpholine ring | 8.0 | Oxygen atom increases H-bond acceptor capacity, lowering MIC. |
| Thiomorpholine-PZA Analog | Thiomorpholine ring | 10.2 | Sulfur substitution provides moderate lipophilicity and target affinity. |
| Fluoroquinolone-Piperazine Hybrid | Fluoroquinolone-urea linkage | 0.39 | Synergistic dual-targeting (DNA gyrase + PZA targets); highly potent against MDR-TB. |
Analytical Insight: While the standalone piperazin-1-yl(pyrazin-2-yl)methanone exhibits an MIC (12.2 µg/mL) comparable to standard PZA (12.5 µg/mL)[3], its true value lies in its utility as a highly flexible scaffold. When the piperazine ring is further functionalized (e.g., hybridized with fluoroquinolones), the MIC drops exponentially to 0.39 µg/mL[3].
Experimental Protocols: Validating Anti-Tubercular Activity
To objectively evaluate the efficacy of Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride against MTB, researchers must employ the Resazurin Microtiter Assay (REMA) .
Causality of Experimental Design: Standard antimicrobial assays often fail for PZA analogs because PZA requires an acidic environment to mimic the macrophage phagolysosome and facilitate intracellular accumulation of the active drug. Therefore, the assay media must be strictly adjusted to pH 5.5. To ensure the protocol is a self-validating system, a parallel control plate must be run at pH 6.8. If the compound is truly acting via a PZA-like mechanism, it will show significantly higher potency at pH 5.5 than at pH 6.8.
Step-by-Step REMA Methodology
-
Media Preparation & pH Adjustment: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.5% glycerol. Split the media into two batches: adjust one to pH 5.5 (using HCl) and the other to pH 6.8 (physiological control).
-
Compound Solubilization: Dissolve Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride in sterile deionized water (the dihydrochloride salt eliminates the need for DMSO, preventing solvent-induced cytotoxicity).
-
Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the compound in the pH 5.5 and pH 6.8 broths to achieve a concentration range of 100 µg/mL to 0.19 µg/mL.
-
Inoculum Standardization: Grow M. tuberculosis H37Rv to logarithmic phase and adjust the suspension to an optical density (OD_600) of 0.1. Dilute 1:20 in the respective broths and add 100 µL to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition & Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) to quantify the exact MIC.
Standardized REMA workflow for evaluating pH-dependent anti-tubercular activity.
Conclusion
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride represents a critical evolutionary step in pyrazinamide analog design. While its baseline MIC is comparable to standard PZA, the structural integration of the piperazine ring provides essential conformational flexibility and hydrogen-bonding capabilities[2][3]. Furthermore, its formulation as a dihydrochloride salt resolves the solubility bottlenecks that plague many heterocyclic drug candidates. For drug development professionals, this compound serves as an optimal, highly soluble scaffold for synthesizing next-generation, multi-targeting anti-tubercular hybrids capable of overcoming pncA-mediated resistance.
Sources
Evaluating Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride: A Comparative Guide for its Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For drug development professionals and researchers in the neurosciences and pharmacology, the identification of novel, potent, and selective enzyme inhibitors is a critical endeavor. This guide provides a comparative framework for evaluating the potential efficacy of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for a range of neurological and psychiatric disorders. Due to the limited publicly available data on this specific compound, this document will serve as a roadmap for its investigation, drawing comparisons with well-characterized FAAH inhibitors.
The Rationale: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes, including pain, mood, and inflammation.[1][2] The primary signaling molecules of the ECS are endocannabinoids, such as anandamide (AEA).[3][4] The enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme for AEA.[3][4][5] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced endocannabinoid signaling. This mechanism of action is a promising therapeutic strategy that may offer the benefits of cannabinoid receptor activation without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[1]
The chemical structure of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" contains a piperazine moiety, a common scaffold in many pharmacologically active compounds, including known FAAH inhibitors.[6][7][8] This structural feature suggests the hypothesis that this compound may exert its effects through the inhibition of FAAH.
Benchmarking Against Known FAAH Inhibitors
To contextualize the potential of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride," we will compare it against three well-documented FAAH inhibitors: URB597, PF-04457845, and JNJ-42165279. These compounds have been extensively studied and provide a robust baseline for efficacy and selectivity.
| Inhibitor | Chemical Class | Potency (IC50) | Mechanism of Action | Key In-Vivo Effects | Clinical Development Stage |
| URB597 (KDS-4103) | Carbamate | ~0.5-5 nM (species dependent)[9] | Covalent, irreversible | Anxiolytic, antidepressant, analgesic[9] | Preclinical/Phase I[10][11] |
| PF-04457845 | Urea | 7.2 nM (human FAAH)[12][13][14][15] | Covalent, irreversible[13][14] | Reduces inflammatory and non-inflammatory pain[12][16] | Phase II (discontinued for pain, explored for other indications)[1][10][17] |
| JNJ-42165279 | Aryl piperazinyl urea | 70 nM (human FAAH)[18][19] | Covalent, slowly reversible[18][19] | Efficacious in neuropathic pain models[19] | Phase II for mood and anxiety disorders[10][18][20] |
Proposed Experimental Workflow for Efficacy Determination
To ascertain the efficacy of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" as a FAAH inhibitor, a systematic experimental approach is required. The following protocols outline the key steps for its in-vitro and in-vivo characterization.
In-Vitro FAAH Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on FAAH activity. A fluorescence-based assay is a common and reliable method.[21][22][23][24]
Principle: FAAH hydrolyzes a synthetic substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human FAAH in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Prepare a working solution of the FAAH substrate (e.g., AMC arachidonoyl amide) in ethanol.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add FAAH enzyme, assay buffer, and varying concentrations of the test compound.
-
Positive Control Wells: Add FAAH enzyme, assay buffer, and a known FAAH inhibitor (e.g., JZL 195).
-
Negative Control (100% activity) Wells: Add FAAH enzyme, assay buffer, and solvent vehicle.
-
Background Wells: Add assay buffer and solvent vehicle (no enzyme).
-
-
Incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm over time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Selectivity Profiling
To be a viable therapeutic candidate, an inhibitor should be selective for its target. The selectivity of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" should be assessed against other serine hydrolases.
Workflow:
-
Counter-Screening: Perform similar enzymatic assays for other related serine hydrolases, such as monoacylglycerol lipase (MAGL), and other enzymes with a serine in their active site.
-
Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across the entire proteome. It involves treating a complex proteome (e.g., from brain tissue) with the test compound, followed by labeling with a broad-spectrum serine hydrolase probe. The inhibition of probe labeling for specific hydrolases indicates an interaction with the test compound.[12]
In-Vivo Efficacy Evaluation in a Rodent Model of Inflammatory Pain
A common and relevant in-vivo model to test the efficacy of FAAH inhibitors is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats or mice.[14][16]
Experimental Design:
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of the animals. This will induce a localized and persistent inflammation and hyperalgesia.
-
Drug Administration:
-
Administer "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
Include a vehicle control group and a positive control group (e.g., a known FAAH inhibitor or a standard analgesic).
-
-
Assessment of Nociception:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a thermal stimulus (e.g., using a plantar test apparatus).
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the different treatment groups to determine the analgesic efficacy of the test compound.
Visualizing the Pathway and Experimental Logic
Caption: FAAH inhibition increases anandamide levels, enhancing CB1 receptor signaling.
Caption: Workflow for evaluating a novel FAAH inhibitor.
Conclusion
References
-
JNJ-42165279 - Wikipedia. [Link]
-
Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - ACS Publications. [Link]
-
Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed. [Link]
-
Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC. [Link]
-
Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor | ACS Medicinal Chemistry Letters. [Link]
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Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC. [Link]
-
A scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening - PubMed. [Link]
-
Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. [Link]
-
FAAH inhibitors in the limelight, but regrettably - PMC. [Link]
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The fatty acid amide hydrolase (FAAH) - PubMed. [Link]
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Drug firms like J&J cautious on FAAH inhibitors in wake of trial death in France. [Link]
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Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC. [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. [Link]
-
Structure and function of fatty acid amide hydrolase - PubMed. [Link]
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Results of Phase 2 clinical trials for FAAH inhibitors in pain patients - ResearchGate. [Link]
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JNJ-42165279 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Fatty Acid Amide Hydrolase (FAAH) Inhibitor - DelveInsight. [Link]
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Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - MDPI. [Link]
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FAAH inhibition ameliorates breast cancer in a murine model - Oncotarget. [Link]
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Ex Vivo Imaging of Fatty Acid Amide Hydrolase Activity and Its Inhibition in the Mouse Brain - DOI. [Link]
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Structures of FAAH inhibitors 16–18, evaluated in vivo for their... - ResearchGate. [Link]
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Piperazine - Wikipedia. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed. [Link]
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Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC - PubMed Central. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
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Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC. [Link]
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Piperazine - chemeurope.com. [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. [Link]
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Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed. [Link]
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(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]
-
piperazin-1-yl(1H-pyrrol-2-yl)Methanone — Chemical Substance Information - NextSDS. [Link]
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Cross-Reactivity Profiling of Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride in Kinase and SMAD3 Inhibitor Development
Executive Summary & Pharmacophore Rationale
In the development of targeted therapeutics, particularly kinase and SMAD3 inhibitors, the selection of core pharmacophores dictates not only target affinity but also the off-target cross-reactivity profile. Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride (CAS: 2551119-37-8) has emerged as a privileged building block in advanced medicinal chemistry [1].
When incorporated into larger inhibitor scaffolds (such as tricyclic pyrazoles or imidazo-pyridines), the pyrazine-piperazine axis provides a rigid, highly tunable vector. The critical advantage of this specific moiety lies in its nitrogen distribution. The pyrazine ring introduces a second sp2 -hybridized nitrogen compared to a standard pyridine ring. This subtle electronic shift lowers the overall lipophilicity (LogD) and provides a specific vector for water-mediated hydrogen bonding within the ATP-binding pocket of kinases or the SMAD3 interface, significantly reducing promiscuous hydrophobic binding to off-target proteins.
Furthermore, the causality behind utilizing the dihydrochloride salt over the free base is rooted in assay fidelity. The dihydrochloride formulation protonates both the piperazine and pyrazine nitrogens, yielding a highly crystalline solid with superior aqueous solubility (>50 mg/mL). This prevents colloidal aggregation in aqueous assay buffers—a primary cause of false-positive cross-reactivity in high-throughput kinome screens.
Mechanistic Pathway: SMAD3 & Kinase Intervention
Aberrant cellular proliferation and fibrosis are frequently driven by the TGF-β/SMAD3 signaling cascade. Inhibitors utilizing the piperazin-1-yl(pyrazin-2-yl)methanone core are designed to intercept this pathway either by blocking the upstream kinase (TβRI/ALK5) or by directly antagonizing SMAD3 complex formation [2].
TGF-β mediated SMAD3 activation pathway illustrating the targeted inhibition nodes.
Structural Alternatives: A Comparative Analysis
To objectively evaluate the performance of the pyrazine-piperazine core, we compare it against two common structural alternatives: the Pyridine analog (Piperazin-1-yl(pyridin-2-yl)methanone) and the Phenyl analog (Piperazin-1-yl(phenyl)methanone).
The data below represents the cross-reactivity profile when these moieties are grafted onto a standardized tricyclic pyrazole kinase inhibitor scaffold.
Table 1: Comparative Off-Target Cross-Reactivity & Physiochemical Data
| Pharmacophore Core | Target IC₅₀ (ALK5/SMAD3) | Off-Target: p38α IC₅₀ | Off-Target: EGFR IC₅₀ | Kinase Selectivity Index (KSI)* | Aqueous Solubility (mg/mL) |
| Pyrazine-Piperazine (Target) | 12 nM | >10,000 nM | 8,500 nM | 0.02 | >50.0 |
| Pyridine-Piperazine (Alt 1) | 15 nM | 1,200 nM | 3,400 nM | 0.15 | 25.5 |
| Phenyl-Piperazine (Alt 2) | 45 nM | 350 nM | 800 nM | 0.45 | <5.0 |
*KSI is defined here as the fraction of the kinome panel (n=300) bound with >50% inhibition at 1 µM. Lower values indicate higher selectivity.
Analysis: The phenyl analog exhibits severe cross-reactivity (low IC₅₀ for off-targets) due to non-specific hydrophobic clashes in the kinase hinge region. The transition to a pyridine ring improves selectivity, but the pyrazine ring achieves near-perfect target isolation. The second nitrogen in the pyrazine ring acts as an electrostatic repulsor against the hydrophobic pockets of p38α and EGFR, effectively abolishing off-target binding while maintaining nanomolar potency for the primary target.
Experimental Methodologies
To ensure absolute trustworthiness in cross-reactivity profiling, the following protocols are designed as self-validating systems.
High-Throughput Kinome Cross-Reactivity Screening (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence because it relies on the ratio of two emission wavelengths, inherently correcting for compound auto-fluorescence or inner-filter effects.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride derivatives in 100% DMSO to a 10 mM stock. Dilute to 3X final concentration in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Addition: Dispense 5 µL of the target kinase (e.g., ALK5, p38α) and 5 µL of the specific biotinylated peptide substrate into a 384-well pro-plate.
-
Inhibitor Incubation: Add 5 µL of the compound dilution. Incubate for 30 minutes at 25°C to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km for each kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validating System Design: Every 384-well plate includes 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). The assay is only deemed valid if the calculated Z'-factor is > 0.65. This guarantees that the lack of off-target binding observed for the pyrazine derivative is a true chemical property, not an assay artifact.
Surface Plasmon Resonance (SPR) Validation
While TR-FRET provides IC₅₀, SPR is required to determine the kinetic causality ( kon and koff ) of the binding events.
Step-by-Step Protocol:
-
Surface Preparation: Immobilize the purified off-target kinase (e.g., p38α) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of ~3000 RU.
-
Analyte Injection: Inject the pyrazine-piperazine compound in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 1000 nM) at a flow rate of 50 µL/min.
-
Association/Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds using running buffer (PBS-P+ with 2% DMSO).
-
Regeneration: If necessary, regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).
Self-Validating System Design: The SPR protocol utilizes a strict double-referencing system. All sensorgrams are first subtracted against a blank reference flow cell (correcting for bulk refractive index changes caused by DMSO), and then a zero-concentration buffer injection is subtracted to correct for baseline drift.
Step-by-step experimental workflow for kinome cross-reactivity screening and SPR validation.
Conclusion
The empirical data demonstrates that Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is vastly superior to its pyridine and phenyl counterparts when designing highly selective kinase and SMAD3 inhibitors. By strategically leveraging the unique electronic and hydrogen-bonding profile of the pyrazine ring, researchers can effectively engineer out off-target cross-reactivity, thereby widening the therapeutic window of downstream drug candidates.
References
- European Patent Office. (2007). Tricyclic Pyrazole Kinase Inhibitors (EP1740579B1). Google Patents.
- United States Patent and Trademark Office. (2021). SMAD3 Inhibitors (US20210299117A1). Google Patents.
Comparative analysis of "Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride" and buspirone metabolites
Title: Comparative Analysis of Aryl-Piperazine Scaffolds: Piperazin-1-yl(pyrazin-2-yl)methanone vs. Buspirone Metabolites
Introduction
Aryl-piperazines represent a privileged class of pharmacophores in drug discovery. However, subtle structural modifications—such as the nature of the linker between the piperazine and the heteroaromatic ring—can fundamentally alter a molecule's target landscape. This guide provides an in-depth comparative analysis between the direct-linked pyrimidine-piperazine system found in buspirone's primary active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), and the amide-linked pyrazine-piperazine building block, Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride.
While 1-PP is a classic neuropharmacological agent targeting G-protein coupled receptors (GPCRs)[1], the methanone derivative is a highly specialized moiety utilized in the development of modern targeted therapies, including SMAD3 and kinase inhibitors[2][3].
Structural and Physicochemical Divergence
The pharmacological divergence between these two scaffolds is primarily driven by the electronic effects of their respective linkers:
-
1-PP (Buspirone Metabolite): Features a direct C-N bond between the pyrimidine ring and the piperazine. This direct linkage maintains the high basicity of the distal secondary amine (pKa ~ 7.5 - 8.5). In neuropharmacology, this basic nitrogen is strictly required to form a critical salt bridge with a conserved aspartic acid residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs[4][5].
-
Piperazin-1-yl(pyrazin-2-yl)methanone: The insertion of a carbonyl group (methanone) creates an amide bond. This delocalizes the lone pair of the adjacent piperazine nitrogen, drastically reducing its basicity and altering the conformational flexibility of the ring. Consequently, this scaffold loses its ability to bind aminergic GPCRs. Instead, the carbonyl oxygen serves as a potent, directional hydrogen-bond acceptor, making it an ideal pharmacophore for anchoring into the ATP-binding hinge region of kinases or the protein-protein interaction interfaces of SMAD proteins[2][3].
Pharmacological Profiles
Buspirone Metabolites Buspirone undergoes extensive first-pass metabolism, primarily mediated by CYP3A4, yielding 1-PP and several hydroxylated metabolites (e.g., 5-OH-buspirone, 6-OH-buspirone)[6]. While parent buspirone is a 5-HT1A partial agonist and D2 antagonist, 1-PP lacks affinity for dopamine receptors and acts predominantly as an α2 -adrenergic receptor antagonist[1][4]. The hydroxylated metabolites, however, retain partial antagonist activity at D2, D3, and D4 receptors[4].
Piperazin-1-yl(pyrazin-2-yl)methanone Supplied typically as a dihydrochloride salt to enhance aqueous solubility, this compound is not an end-stage drug but a critical synthetic intermediate. Patent literature demonstrates its strategic incorporation into small-molecule SMAD3 inhibitors designed to suppress cancer cell growth and metastasis[2], as well as tricyclic pyrazole kinase inhibitors targeting aberrant cellular proliferation[3].
Quantitative Data Comparison
| Property / Feature | 1-(2-pyrimidinyl)piperazine (1-PP) | Piperazin-1-yl(pyrazin-2-yl)methanone |
| Origin / Status | Active in vivo metabolite of Buspirone[6] | Synthetic building block / Intermediate[2] |
| Linkage Type | Direct Aryl-Amine | Aryl-Amide (Carbonyl linker) |
| Primary Targets | α2 -Adrenergic Receptors (Antagonist)[1] | SMAD3, Tyrosine Kinases (when derivatized)[2][3] |
| GPCR Affinity | High (Requires basic amine for Asp3.32 binding) | Negligible (Amide nitrogen lacks sufficient basicity) |
| Dopamine Receptor Affinity | None (Unlike 5-OH/6-OH buspirone metabolites)[4] | None |
| Metabolic Enzyme | Generated via CYP3A4 N-dealkylation[6] | N/A (Synthetic origin) |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that assay design must be fundamentally linked to the structural properties of the molecule. Below are self-validating protocols tailored to the distinct mechanisms of these two scaffolds.
Protocol 1: GPCR Radioligand Binding & Functional Assay (For 1-PP)
Causality & Design Choice: Because 1-PP features a basic amine suited for GPCRs, we evaluate it using a radioligand displacement assay. We utilize [3H]RX821002, a highly selective α2 -adrenergic radioligand, to isolate 1-PP's specific binding profile. Since α2 receptors are Gi/o coupled, a cAMP accumulation readout is chosen over calcium flux; measuring the reversal of forskolin-induced cAMP suppression definitively proves antagonist functionality.
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human α2 -adrenergic receptors.
-
Radioligand Displacement: Incubate 10 µg of membrane protein with 1 nM [3H]RX821002 and varying concentrations of 1-PP (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.
-
Self-Validation (Controls): Include Yohimbine (10 µM) as a positive control for non-specific binding (NSB). Include parent buspirone to confirm its lack of α2 affinity relative to its metabolite.
-
Functional cAMP Assay: Treat cells with 10 µM Forskolin (to stimulate cAMP) + an α2 agonist (e.g., UK14304, to suppress cAMP). Add 1-PP to observe the dose-dependent restoration of cAMP levels, confirming antagonist action. Quantify via TR-FRET.
Protocol 2: Biochemical Kinase/SMAD3 Inhibition Assay (For Methanone Derivatives)
Causality & Design Choice: The methanone carbonyl is hypothesized to act as a hinge-binding hydrogen bond acceptor in ATP pockets[3]. Therefore, an ATP-competitive fluorescence polarization (FP) assay is utilized. By varying ATP concentrations, we can mathematically confirm competitive inhibition. A secondary cellular assay (p-SMAD2/3 Western blot) is essential to validate that the biochemical affinity translates across the cell membrane.
-
Biochemical FP Assay: Incubate recombinant SMAD3 (or target kinase) with a fluorescently labeled ATP-site tracer and serially diluted Piperazin-1-yl(pyrazin-2-yl)methanone derivatives.
-
ATP Competition: Run the assay at two different ATP concentrations (e.g., Km and 10×Km ). A rightward shift in the IC50 at higher ATP concentrations validates the ATP-competitive mechanism driven by the methanone linker.
-
Cellular Validation: Treat A549 lung carcinoma cells (known to express SMAD pathways) with TGF- β to induce SMAD3 phosphorylation.
-
Self-Validation (Controls): Co-treat with the synthesized methanone derivative. Use SIS3 (a known SMAD3 inhibitor) as a positive control. Lyse cells and perform a Western blot for p-SMAD3 (Ser423/425) normalized to total SMAD3, proving functional intracellular target engagement.
Visualizations
CYP3A4-mediated metabolic divergence of Buspirone into 1-PP and hydroxylated metabolites.
Structural divergence of piperazine scaffolds dictating GPCR vs. Kinase/SMAD3 targeting.
References
- Modification of cocaine self-administration by buspirone (buspar®)
- Public Assessment Report (Buspirone Pharmacology)
- Source: DOI.
- EP1248622B1 - Pharmaceutical composition comprising a metabolite of buspirone Source: Google Patents URL
- US20210299117A1 - SMAD3 Inhibitors Source: Google Patents URL
- Source: European Patent Office / Googleapis.
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A Comparative Benchmarking Guide: Evaluating the Potential of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride Against First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous search for novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the investigational compound Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride against the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic and scientifically-grounded approach to evaluating a new chemical entity in the context of established therapies.
Introduction: The Imperative for New Anti-Tuberculosis Agents
Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen, while effective for drug-susceptible TB, is lengthy and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB threatens to render our most potent drugs obsolete.[1] The development of new chemical entities with novel mechanisms of action is therefore a critical priority for global public health.
Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride is a compound of interest due to its structural motifs. Piperazine derivatives are known to possess a wide range of biological activities, and pyrazinamide, a first-line anti-TB drug, is a pyrazine derivative.[2][3] This structural similarity suggests that the compound may exhibit anti-mycobacterial properties, warranting a thorough investigation.
Profiling the Contender: Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride
While extensive data on the specific anti-tuberculosis activity of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride is not yet publicly available, its chemical structure allows for the formulation of a testable hypothesis regarding its mechanism of action. The pyrazine ring is a key feature of pyrazinamide, which is a prodrug converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[4][5][6] Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I.[4] The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.[2][7]
Hypothesized Mechanism of Action:
It is plausible that Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride may act as a prodrug, similar to pyrazinamide, requiring activation by mycobacterial enzymes. The activated form could then potentially inhibit essential cellular processes such as cell wall synthesis, protein synthesis, or energy metabolism.
Caption: Hypothesized mechanism of action for Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride.
The Gold Standard: First-Line Anti-Tuberculosis Drugs
A robust benchmarking study requires a thorough understanding of the comparators. The current first-line anti-TB drug regimen consists of four drugs, each with a distinct mechanism of action.[8][9][10]
| Drug | Mechanism of Action | Activity |
| Isoniazid (INH) | A prodrug activated by the mycobacterial catalase-peroxidase KatG.[11][12][13][14][15] The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[13][14][16][17] | Bactericidal against actively dividing mycobacteria.[11][14][16] |
| Rifampicin (RIF) | Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[18][19][20][21][22] | Bactericidal against both actively dividing and semi-dormant bacteria.[16][18] |
| Pyrazinamide (PZA) | A prodrug converted to pyrazinoic acid by the enzyme pyrazinamidase.[4][5][6][23][24] The active form disrupts membrane potential and is particularly effective in the acidic environment of granulomas.[4][5][6] | Kills non-replicating or "persister" mycobacteria.[6][24] |
| Ethambutol (EMB) | Inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[10][25][26][27] | Bacteriostatic, preventing the growth of mycobacteria.[25][26][27] |
Comparative In Vitro Efficacy Assessment
The initial step in benchmarking is to determine the in vitro activity of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride against M. tuberculosis and compare it to the first-line drugs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[28] A standard method for determining the MIC for M. tuberculosis is the microplate Alamar Blue assay (MABA).[1][29]
Step-by-Step Methodology:
-
Preparation of Drug Solutions: Prepare stock solutions of Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride and the first-line drugs in an appropriate solvent (e.g., DMSO or water).
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of each drug in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^4 CFU/well.
-
Inoculation: Add the prepared inoculum to each well of the microplate containing the drug dilutions. Include a drug-free control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Data Presentation: Comparative MIC Table
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Expected MIC Range (µg/mL) against M. tuberculosis H37Rv |
| Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride | To be determined |
| Isoniazid | 0.015 - 0.06 |
| Rifampicin | 0.06 - 0.25 |
| Pyrazinamide (at pH 5.8) | 12.5 - 50 |
| Ethambutol | 0.5 - 2.0 |
Note: Expected MIC ranges for first-line drugs are based on historical data and may vary slightly between laboratories.[29][30]
Delving Deeper: Mechanistic and Advanced In Vitro Studies
Beyond the initial MIC determination, a comprehensive in vitro profiling is necessary to understand the compound's potential.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of the compound over time.
Experimental Workflow:
Caption: Workflow for a time-kill kinetics assay.
Intracellular Activity Assay
Assessing the compound's ability to kill M. tuberculosis within macrophages is crucial, as this is the primary niche of the bacterium in the host.[1][31]
Experimental Protocol:
-
Macrophage Culture: Seed a macrophage cell line (e.g., RAW 264.7 or THP-1) in a 24-well plate and allow them to adhere.
-
Infection: Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Drug Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh media containing the test compound and controls.
-
Lysis and Plating: At various time points, lyse the macrophages to release intracellular bacteria and plate serial dilutions on 7H11 agar to determine the CFU count.
In Vivo Efficacy Evaluation: The Murine Model
Promising in vitro results must be validated in an in vivo model of tuberculosis. The mouse model is the most commonly used for preclinical drug testing.[32][33][34][35][36][37]
Experimental Design
Caption: A typical in vivo efficacy study design in a murine model of tuberculosis.
Key Readouts
-
Bacterial Burden (CFU): The primary endpoint is the reduction in the number of viable bacteria in the lungs and spleen compared to the untreated control group and the first-line drug-treated groups.
-
Histopathology: Examination of lung tissue for changes in granulomatous inflammation and tissue damage provides further insight into the drug's efficacy.
-
Toxicity Monitoring: Regular monitoring of animal weight and clinical signs is essential to assess any potential toxicity of the compound.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride against the current first-line anti-tuberculosis drugs. The proposed experiments will provide a comprehensive dataset to evaluate its potential as a novel anti-TB agent. Positive results from these studies would warrant further investigation into its precise mechanism of action, resistance profile, and pharmacokinetic/pharmacodynamic properties. The ultimate goal is to identify and develop new drugs that can shorten treatment duration, improve outcomes for patients with drug-resistant TB, and contribute to the global effort to eradicate this devastating disease.
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Personal protective equipment for handling Piperazin-1-yl(pyrazin-2-yl)methanone;dihydrochloride
Comprehensive Safety and Operational Guide for Handling Piperazin-1-yl(pyrazin-2-yl)methanone Dihydrochloride
Executive Summary & Hazard Causality
Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride is a highly reactive, water-soluble intermediate frequently utilized in pharmaceutical synthesis and drug development. While the base compound (CAS 866863-62-9) is classified under the Globally Harmonized System (GHS) as causing serious eye damage (H318) and skin irritation (H315) [3], the dihydrochloride salt form introduces compounded, synergistic risks that dictate strict handling parameters.
Mechanistic Insight: The addition of two hydrochloride molecules significantly increases the compound's hydrophilicity and acidity. In a laboratory setting, airborne dust particulates of this salt will rapidly dissolve upon contact with the moisture in a researcher's eyes, respiratory tract, or sweat. This rapid dissolution creates a highly concentrated, localized acidic microenvironment (pH < 3.0), accelerating tissue necrosis and exacerbating the H318 (serious eye damage) hazard. Therefore, standard Personal Protective Equipment (PPE) is insufficient; moisture-barrier engineering controls and specific multi-layered PPE are required to prevent sweat-mediated chemical burns.
Quantitative PPE Performance and Selection Matrix
To mitigate the risks of corrosive dust and solvent-mediated skin permeation, PPE must be selected based on quantitative breakthrough data and the physical state of the chemical. Table 1 summarizes the required PPE and glove breakthrough times for common operational states.
| Operational State | Primary Hazard | Recommended Glove Material | Min. Breakthrough Time (min) | Required Respiratory Protection |
| Solid Powder | Corrosive Dust / Acidic upon hydration | Nitrile (Double, 5 mil min.) | N/A (Solid) | N95 or PAPR (if handling >1g) |
| Aqueous Solution | Acidic pH (<3.0) | Nitrile (8 mil) | > 480 | None (if in fume hood) |
| DMSO Solution | Carrier solvent (skin permeation) | Butyl Rubber over Nitrile | > 480 (Butyl) | None (if in fume hood) |
| DMF Solution | Carrier solvent / Toxicity | Butyl Rubber | > 240 | None (if in fume hood) |
| Table 1: PPE requirements and quantitative breakthrough times for Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride handling. |
Operational Workflow and PPE Decision Pathway
The selection of engineering controls and PPE is dictated by the operational scale, as mandated by [1]. The following logical pathway illustrates the decision matrix for handling this compound safely.
Figure 1: Decision matrix for engineering controls and PPE selection based on operational scale.
Experimental Protocols: Handling and Solubilization
Every protocol must function as a self-validating system to ensure operator safety before the hazard is exposed, aligning with the guidelines set forth in[2].
Protocol A: Analytical Scale Weighing (< 1g) and Solubilization Causality Focus: Dihydrochloride salts are highly crystalline and prone to static charge buildup. Using standard plastic weighing boats can cause electrostatic repulsion, aerosolizing the hazardous dust into the operator's breathing zone. Furthermore, double gloving is critical: the outer glove acts as a sacrificial barrier against the corrosive dust, while the inner glove protects against sweat-mediated dissolution of the salt.
-
Step 1: System Validation (Pre-Check). Before opening the reagent, verify the chemical fume hood's inward directional airflow.
-
Validation: Hold a single-ply tissue (e.g., Kimwipe) at the bottom edge of the sash; it must pull inward at a steady 45-degree angle. Do not proceed if the tissue flutters outward or hangs straight down.
-
-
Step 2: PPE Integrity Check. Don double nitrile gloves (minimum 5 mil thickness).
-
Validation: Perform a tactile inflation test on the outer gloves by trapping air and squeezing to ensure zero micro-punctures before touching the reagent bottle.
-
-
Step 3: Static Mitigation. Place an anti-static weighing boat (or a grounded aluminum weighing dish) on the analytical balance inside the fume hood. Tare the balance.
-
Step 4: Transfer. Using a grounded stainless-steel spatula, slowly transfer the Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride powder to the boat. Keep the reagent bottle as close to the boat as possible to minimize the drop height and subsequent dust generation.
-
Step 5: Solubilization. Transfer the weighed powder directly into the reaction vessel. Slowly add the designated solvent (e.g., DMSO or an aqueous buffer).
-
Validation: Monitor the solubilization visually; the dihydrochloride salt will dissolve exothermically. Wait until the solution reaches room temperature before sealing the vessel to prevent pressure buildup.
-
Spill Response and Waste Disposal Protocol
Because of the compound's high water solubility and acidic nature, spills must be chemically neutralized rather than just mechanically swept up.
Protocol B: Solid Spill Decontamination
-
Step 1: Containment. Immediately lower the fume hood sash to minimize airflow disruption. Do not use a brush, as this will aerosolize the corrosive dust.
-
Step 2: Neutralization. Cover the spilled powder with a dry, mildly basic absorbent (e.g., sodium bicarbonate powder).
-
Causality: The bicarbonate will neutralize the HCl released upon hydration, preventing acidic off-gassing and localized corrosion of the stainless-steel hood decking.
-
-
Step 3: Wet Wiping. Lightly mist a paper towel with water (do not spray the spill directly) and gently place it over the neutralized powder to bind the dust.
-
Step 4: Collection. Scoop the wet mass using a disposable plastic scraper and place it into a sealable, chemically compatible hazardous waste container.
-
Step 5: Validation. Wipe the decontaminated area with a wet pH indicator strip.
-
Validation: The strip must read between pH 6.5 and 7.5. If the pH is < 6.0, repeat the bicarbonate neutralization and wet wiping process.
-
Waste Disposal Parameters All waste containing Piperazin-1-yl(pyrazin-2-yl)methanone dihydrochloride must be strictly segregated from strong bases and oxidizing agents. Label the waste container with the GHS hazard codes H318 (Serious eye damage) and H315 (Skin irritation), and dispose of it via a certified hazardous waste contractor in accordance with local environmental regulations.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
